molecular formula C6H3ClINO2 B066092 4-Chloro-2-iodo-1-nitrobenzene CAS No. 160938-18-1

4-Chloro-2-iodo-1-nitrobenzene

Cat. No. B066092
M. Wt: 283.45 g/mol
InChI Key: OTLJSDATRAVVAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1,2-Dichloro-4-nitrobenzene, involves chlorination processes in the presence of chlorinating agents and sulfuric acid under controlled conditions to achieve high yields (Zhang Wei-guang, 2009). This methodology could potentially be adapted for the synthesis of 4-Chloro-2-iodo-1-nitrobenzene by adjusting the substitution pattern through appropriate choice of starting materials and reaction conditions.

Molecular Structure Analysis

Molecular structure and interactions in similar chloro-nitrobenzene compounds have been studied using crystallography and computational methods. For instance, the crystal structure of 1-chloro-2-nitrobenzene exhibits molecules linked by N—O⋯Cl halogen bonds and aromatic π–π stacking, indicating potential similarities in the structural dynamics of 4-Chloro-2-iodo-1-nitrobenzene (Mossakowska & Wójcik, 2007).

Chemical Reactions and Properties

The presence of both a nitro and halogen groups in compounds like 4-Chloro-2-iodo-1-nitrobenzene contributes to a variety of chemical reactions. For example, chloronitrobenzenes can undergo reactions involving the nitro group, such as reductions or nucleophilic substitutions, depending on the reaction conditions and the presence of catalytic agents (Corbett, Chipko, & Baden, 1978).

Scientific Research Applications

Application in Hydrogenation Reactions

  • Summary of the Application: 4-Chloro-2-iodo-1-nitrobenzene can be used as a model compound in the study of hydrogenation reactions. These reactions are important in the synthesis of anilines, which are valuable intermediates in the pharmaceutical, agrochemical, and fine chemical industries .
  • Methods of Application: In one study, Ru-based nanoparticles catalysts promoted with different transition metals were supported on alumina spheres using a spray wet impregnation method. The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts .
  • Results or Outcomes: The addition of the promotor affected the reducibility of Ru nanoparticles as well as the performance of the catalyst in the hydrogenation reaction. The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3 .

Application in Electrophilic Aromatic Substitution

  • Summary of the Application: 4-Chloro-2-iodo-1-nitrobenzene can be used in electrophilic aromatic substitution reactions. These reactions are important in the synthesis of various organic compounds .
  • Methods of Application: The specific methods of application can vary depending on the reaction conditions and the desired product. Generally, the reaction involves the attack of an electrophile at a carbon atom of the aromatic ring to form a cationic intermediate .
  • Results or Outcomes: The outcomes of these reactions can vary widely depending on the specific reaction conditions and the electrophile used. The aromatic ring is regenerated from the cationic intermediate by loss of a proton from the sp3-hybridized carbon .

Application in Synthesis of Pharmaceuticals

  • Summary of the Application: 4-Chloro-2-iodo-1-nitrobenzene can be used in the synthesis of pharmaceuticals. For example, it can be used in the synthesis of the anti-leprosy drug Dapsone .
  • Methods of Application: The specific methods of application can vary depending on the specific synthesis pathway and the desired pharmaceutical product .
  • Results or Outcomes: The outcomes of these reactions can vary widely depending on the specific reaction conditions and the reactants used. In the case of Dapsone, the synthesis involves multiple steps, including the condensation of 4-nitrochlorobenzene with aniline .

Application in Zeolite Catalysis

  • Summary of the Application: 4-Chloro-2-iodo-1-nitrobenzene can be used in reactions involving zeolite catalysts. Zeolites are microporous, aluminosilicate minerals commonly used as commercial adsorbents and catalysts .
  • Methods of Application: The reaction of 1-chloro-2-nitrobenzene with dinitrogen pentoxide in dichloromethane is strongly catalysed by H-Faujasite-720 (zeolite) .
  • Results or Outcomes: The outcomes of these reactions can vary widely depending on the specific reaction conditions and the reactants used. In this case, the zeolite catalyst enhances the reaction rate .

Application in Synthesis of 1-Hydroxybenzotriazole Derivatives

  • Summary of the Application: 4-Chloro-2-iodo-1-nitrobenzene can be used in the synthesis of 1-hydroxybenzotriazole derivatives .
  • Methods of Application: The specific methods of application can vary depending on the specific synthesis pathway and the desired product .
  • Results or Outcomes: The outcomes of these reactions can vary widely depending on the specific reaction conditions and the reactants used. In this case, 1-hydroxybenzotriazole derivatives are produced .

Safety And Hazards

4-Chloro-2-iodo-1-nitrobenzene is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

4-chloro-2-iodo-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLJSDATRAVVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465548
Record name 4-chloro-2-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-iodo-1-nitrobenzene

CAS RN

160938-18-1
Record name 4-chloro-2-iodo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-2-iodo-1-nitrobenzene
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Synthesis routes and methods

Procedure details

To a suspension of 2-nitro-5-chloroaniline (5.00 g) in conc. hydrochloric acid (30 ml) under cooling with ice, was added a solution of sodium nitrite (2.10 g) in water (10 ml) dropwise and the mixture was stirred for 30 minutes. Under cooling with ice, to this solution was added a solution of potassium iodide (5.30 g) in water (20 ml) dropwise and the mixture was stirred for 1 hour at room temperature. The solid that appeared was collected by filtration and was dissolved in ethyl acetate and was dried and concentrated to give a crude product of the title compound. It was purified by recrystallization from ethyl acetate-hexane to give the title compound having the following physical data (5.14 g, yellow powder).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5.3 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Z Fu, Z Li, Y Song, R Yang, Y Liu… - The Journal of Organic …, 2016 - ACS Publications
Simple strategies for decarboxylative functionalizations of electron-deficient benzoic acids via using Cu(I) as promoter and electron-rich ones by employing Pd(II) as catalyst under …
Number of citations: 74 pubs.acs.org
FDP Krauskopf - publications.rwth-aachen.de
The work presented in this thesis was carried out in the time from May 2017 until January 2021 under the supervision of Prof. Dr. Carsten Bolm at the Institute of Organic Chemistry, …
Number of citations: 3 publications.rwth-aachen.de
W Mazumdar - 2020 - search.proquest.com
… The general procedure was followed by using 1.14 g of 4-chloro-2-iodo-1-nitrobenzene (4.02 mmol), 2.21 mL of PhMgCl (4.42 mmol) and 0.36 mL of cyclobutanone (4.82 mmol). …
Number of citations: 2 search.proquest.com

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